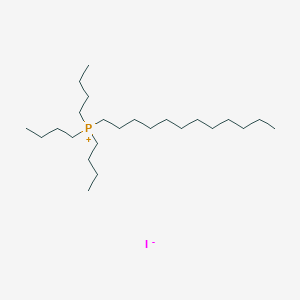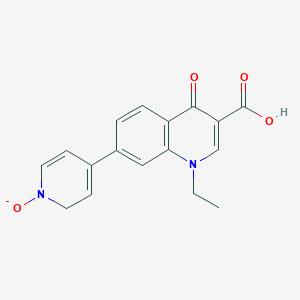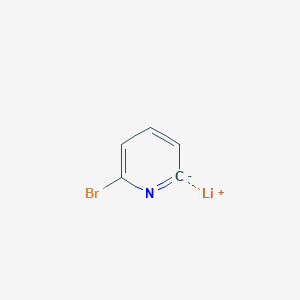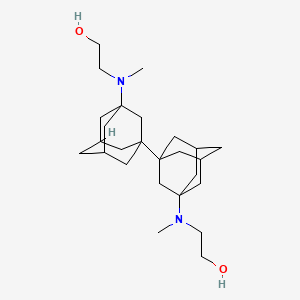
N,N,N',N'-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide typically involves the reaction of tetramethylphosphoramide with 4-methylpiperidine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted piperidine compounds.
Applications De Recherche Scientifique
N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethyl-p-phenylenediamine: Known for its use as a reducing co-substrate for heme peroxidases.
N,N,N’,N’-Tetramethyl-1,4-phenylenediammonium dichloride: Used in various chemical reactions and as a reagent in analytical chemistry.
Uniqueness
N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide stands out due to its unique structure, which combines the properties of phosphonic diamides and piperidine derivatives
Propriétés
Numéro CAS |
40725-73-3 |
|---|---|
Formule moléculaire |
C10H24N3OP |
Poids moléculaire |
233.29 g/mol |
Nom IUPAC |
N-[dimethylamino-(4-methylpiperidin-1-yl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C10H24N3OP/c1-10-6-8-13(9-7-10)15(14,11(2)3)12(4)5/h10H,6-9H2,1-5H3 |
Clé InChI |
SAPPGCIKDWQTOY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)P(=O)(N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


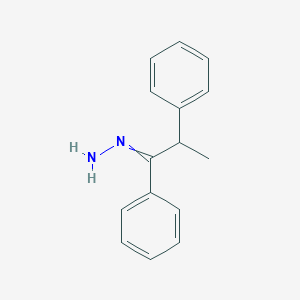
![5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14666824.png)

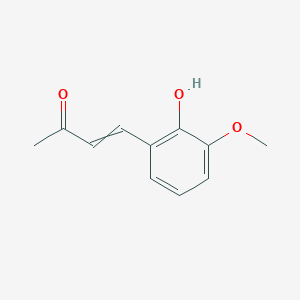


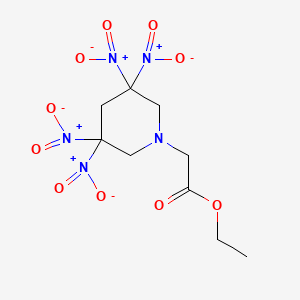

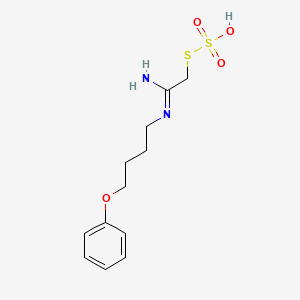
![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
